molecular formula C10H8N2O4 B11747863 1,4-bis((E)-2-nitrovinyl)benzene

1,4-bis((E)-2-nitrovinyl)benzene

Cat. No.: B11747863
M. Wt: 220.18 g/mol
InChI Key: ZMBDJGCBGDJQOP-KQQUZDAGSA-N
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Description

1,4-bis[(1E)-2-nitroethenyl]benzene is an organic compound characterized by the presence of two nitroethenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of benzene to form 1,4-dinitrobenzene, which is then subjected to a Wittig reaction to introduce the ethenyl groups, resulting in the formation of 1,4-bis[(1E)-2-nitroethenyl]benzene .

Industrial Production Methods

Industrial production of 1,4-bis[(1E)-2-nitroethenyl]benzene typically involves large-scale nitration and Wittig reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(1E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 1,4-bis[(1E)-2-aminoethenyl]benzene.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Compounds with substituted functional groups replacing the nitro groups.

Scientific Research Applications

1,4-bis[(1E)-2-nitroethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis[(1E)-2-nitroethenyl]benzene involves its interaction with molecular targets through its nitro and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis[(1E)-2-aminoethenyl]benzene: Similar structure but with amino groups instead of nitro groups.

    1,4-bis[(1E)-2-hydroxyethenyl]benzene: Contains hydroxy groups instead of nitro groups.

    1,4-bis[(1E)-2-methoxyethenyl]benzene: Features methoxy groups in place of nitro groups.

Uniqueness

1,4-bis[(1E)-2-nitroethenyl]benzene is unique due to its combination of nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications. The presence of nitro groups makes it a versatile compound for various chemical transformations and applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

1,4-bis[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H/b7-5+,8-6+

InChI Key

ZMBDJGCBGDJQOP-KQQUZDAGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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